

Aniline beta-D-Glucuronide CAS number

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Compound of Interest

Compound Name: *Aniline beta-D-Glucuronide*

CAS No.: *92117-30-1*

Cat. No.: *B028260*

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An in-depth technical guide on **Aniline beta-D-Glucuronide** for researchers, scientists, and drug development professionals.

Executive Summary

Aniline, a foundational chemical in numerous industrial processes, undergoes extensive metabolic transformation within biological systems. A primary route of its detoxification and elimination is through Phase II conjugation, leading to the formation of Aniline β -D-Glucuronide. This guide provides a comprehensive technical overview of this critical metabolite, identified by the CAS Number 92117-30-1. We will explore its physicochemical properties, the enzymatic pathways governing its formation, its toxicological relevance, and the analytical methodologies essential for its synthesis, characterization, and quantification. This document serves as a key resource for professionals in toxicology, drug metabolism, and safety pharmacology, offering insights into the causality behind experimental choices and self-validating protocols for its study.

Core Identification and Physicochemical Properties

Aniline β -D-Glucuronide is the product of a conjugation reaction between aniline and D-glucuronic acid. This process, known as glucuronidation, dramatically increases the water

solubility of the parent aniline, facilitating its excretion from the body, primarily via urine.[1][2] The formation of N-glucuronides is a recognized metabolic pathway for primary, secondary, and tertiary amines.[3]

Key Identifiers and Properties

A summary of the fundamental properties of Aniline β -D-Glucuronide is presented below.

Property	Value	Source(s)
Chemical Name	1-Deoxy-1-(phenylamino)- β -D-glucopyranuronic Acid	[4][5]
Synonyms	(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(phenylamino)tetrahydro-2H-pyran-2-carboxylic acid	[4]
CAS Number	92117-30-1	[4][5]
Molecular Formula	C ₁₂ H ₁₅ NO ₆	[4][5]
Molecular Weight	269.25 g/mol	[4][5]
Sodium Salt CAS No.	116866-42-3	[6]
Sodium Salt Formula	C ₁₂ H ₁₄ NO ₆ Na	[6]
Sodium Salt Mol. Wt.	291.23 g/mol	[6]

Chemical Structure

The structure of Aniline β -D-Glucuronide features a glucuronic acid moiety linked to the nitrogen atom of the aniline molecule.

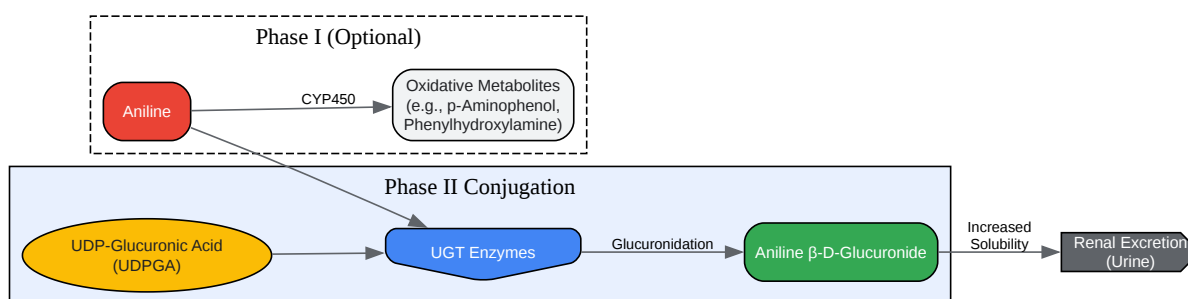
Caption: Chemical structure of Aniline β -D-Glucuronide.

Metabolic Formation and Toxicological Significance

The biotransformation of aniline is a critical process that dictates its systemic toxicity. Glucuronidation represents a major detoxification pathway.

Enzymatic Pathway: Glucuronidation

Aniline is metabolized in the liver by UDP-glucuronosyltransferase (UGT) enzymes.[7] This Phase II reaction involves the transfer of a glucuronic acid moiety from the high-energy cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the aniline molecule.[1] This conjugation occurs at the nitrogen atom, forming an N-glucuronide.[3] The UGT superfamily has multiple isoforms, and specific isozymes, such as those in the UGT1 and UGT2 families, are responsible for conjugating amines.[3]



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Caption: Metabolic pathway of aniline glucuronidation.

Toxicological Context

The primary toxicity of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport and potentially leading to headaches, coma, and death at high concentrations.[8][9] Chronic exposure in rats has been linked to tumors in the spleen.[10]

Glucuronidation is generally a detoxification step, converting aniline into a more readily excretable, less toxic form.[7] However, the stability of N-glucuronides can be pH-dependent. Some N-glucuronides have been linked to bladder cancer because their hydrolysis under the acidic conditions of the bladder can release the toxic parent arylamine locally at high concentrations.[11] Therefore, while hepatic glucuronidation is protective, the fate of the

resulting conjugate in distal tissues like the bladder is a critical consideration in a full toxicological assessment.

Synthesis and Analytical Characterization

The study of Aniline β -D-Glucuronide requires robust methods for its synthesis (to serve as an analytical standard) and its detection and quantification in biological matrices.

Chemical and Enzymatic Synthesis

- **Chemical Synthesis:** The synthesis of glucuronides can be challenging due to the low reactivity of standard glucuronyl electrophiles.[12] Traditional methods like the Koenigs-Knorr reaction have been used but can result in low yields and by-product formation.[13] More modern approaches utilize metal catalysts, such as (salen)cobalt or (salen)chromium complexes, to achieve β -glucuronidation of anilines under mild, pH-neutral conditions, which is advantageous for complex molecules.[12]
- **Enzymatic Synthesis:** For creating small quantities of the metabolite for identification purposes, in vitro methods are highly effective. This is often achieved by incubating the parent drug (aniline) with liver microsomes, which contain a mixture of UGT enzymes, and the necessary cofactor, UDPGA.[7] Various species' microsomes (human, rat, dog, monkey) can be used to study species differences in metabolism.[14]

Analytical Methodologies

Direct analysis of glucuronides is now the preferred method, enabled by the sensitivity and selectivity of modern instrumentation.

- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This is the gold standard for quantifying glucuronide metabolites directly in biological samples like plasma and urine. [11] The technique offers high selectivity, separating the metabolite from matrix interferences, and high sensitivity for detection at low concentrations. Mass spectral fragmentation patterns can confirm the identity of the N-glucuronide.[15]
- **Nuclear Magnetic Resonance (NMR):** For unequivocal structure confirmation of a synthesized standard, NMR is essential. ^1H and ^{13}C NMR experiments can precisely map the structure and confirm that the glucuronic acid moiety is attached at the nitrogen site.[3]

Experimental Protocol: Enzymatic Hydrolysis for Indirect Quantification

Prior to the widespread use of LC-MS/MS, indirect analysis was common. This involves cleaving the glucuronide back to the parent compound using the enzyme β -glucuronidase, followed by analysis of the parent drug.^{[11][16]} This method is still valuable for confirming the presence of glucuronide conjugates.

Objective: To hydrolyze Aniline β -D-Glucuronide in a urine sample to liberate free aniline for subsequent analysis.

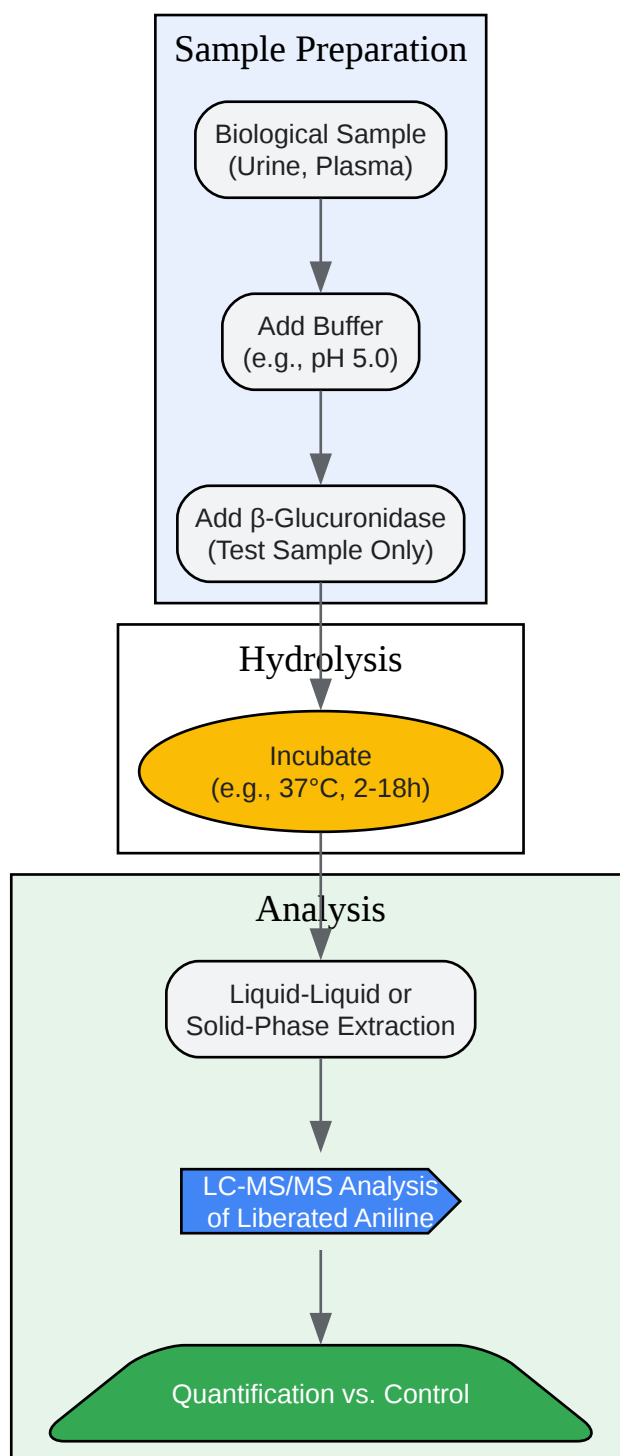
Materials:

- Urine sample containing aniline metabolites.
- β -Glucuronidase (from sources like *E. coli*, *Helix pomatia*, or abalone).^{[1][2]}
- pH 5.0 Acetate or Phosphate buffer.
- Incubator or water bath set to 37-60 °C (optimal temperature can vary by enzyme source).^[16]
- Organic solvent for extraction (e.g., ethyl acetate).
- Analytical instrument (e.g., HPLC-UV, GC-MS, or LC-MS/MS).

Step-by-Step Methodology:

- Sample Preparation: Aliquot 1 mL of the urine sample into two separate test tubes (Test and Control).
- Buffering: Add 0.5 mL of pH 5.0 buffer to each tube to ensure optimal pH for enzymatic activity.
- Enzyme Addition (Test Sample): To the "Test" tube, add a specified activity of β -glucuronidase (e.g., 2,000-10,000 units). The exact amount should be optimized empirically.^[2]

- **Control Sample:** To the "Control" tube, add an equal volume of buffer instead of the enzyme solution. This control is crucial to measure the baseline amount of free aniline in the sample.
- **Incubation:** Vortex both tubes gently and incubate at the optimal temperature (e.g., 37 °C) for a defined period, typically from 2 hours to overnight.[\[14\]](#)
- **Reaction Termination & Extraction:** Stop the reaction by adding an organic solvent. This also serves to extract the liberated, less polar aniline from the aqueous matrix.
- **Analysis:** Analyze the organic extracts from both the "Test" and "Control" tubes. The concentration of the glucuronide is determined by the difference in free aniline concentration between the enzyme-treated sample and the control sample.



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Caption: Workflow for enzymatic hydrolysis of glucuronides.

Conclusion

Aniline β -D-Glucuronide (CAS 92117-30-1) is the principal Phase II metabolite of aniline, playing a central role in its detoxification and clearance. A thorough understanding of its formation by UGT enzymes, its physicochemical properties, and its potential toxicological liabilities is essential for accurate risk assessment in both environmental and pharmaceutical contexts. The analytical methods detailed herein, particularly direct LC-MS/MS analysis and confirmatory enzymatic hydrolysis, provide the necessary tools for researchers and drug development professionals to accurately characterize and quantify this important conjugate in complex biological systems.

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